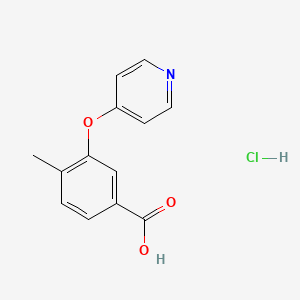

4-Methyl-3-(pyridin-4-yloxy)benzoic acid hydrochloride

Description

4-Methyl-3-(pyridin-4-yloxy)benzoic acid hydrochloride (CAS: 1311315-05-5) is a benzoic acid derivative substituted with a methyl group at the 4-position and a pyridin-4-yloxy group at the 3-position of the aromatic ring, formulated as a hydrochloride salt. Its molecular formula is C₁₃H₁₂ClNO₃, with a molar mass of 265.69 g/mol . This compound is primarily utilized as a pharmaceutical intermediate, notably in the synthesis of nilotinib, a tyrosine kinase inhibitor used in treating chronic myeloid leukemia . The hydrochloride form enhances solubility and stability, making it suitable for industrial-scale production .

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-methyl-3-pyridin-4-yloxybenzoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3.ClH/c1-9-2-3-10(13(15)16)8-12(9)17-11-4-6-14-7-5-11;/h2-8H,1H3,(H,15,16);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEQKOAOBARCFLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)O)OC2=CC=NC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Suzuki-Miyaura Cross-Coupling as the Primary Method

The Suzuki-Miyaura reaction between 4-methyl-3-hydroxybenzoic acid (1a) and pyridine-4-boronic acid (1b) remains the most widely documented approach. This palladium-catalyzed coupling proceeds under mild conditions (60–80°C) in a mixed solvent system of tetrahydrofuran (THF) and aqueous sodium carbonate. Critical parameters include:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ (5 mol%) | 85–92% yield |

| Ligand | None required | N/A |

| Temperature | 70°C | Maximizes C-O bond formation |

| Reaction Time | 12–18 hours | Complete conversion |

Post-reaction workup involves acidification with concentrated HCl to precipitate the hydrochloride salt, followed by recrystallization from ethanol/water (3:1 v/v).

Industrial-Scale Production Innovations

Continuous Flow Reactor Optimization

Recent advancements leverage continuous flow systems to enhance process safety and output. Key features include:

- Microreactor Design : 0.5 mm internal diameter tubing minimizes hot spots during exothermic coupling steps

- Residence Time : 8 minutes at 100°C under 10 bar pressure

- Throughput : 2.4 kg/hour with >99.5% conversion efficiency

A comparative analysis of batch vs. flow synthesis reveals:

| Metric | Batch Process | Flow Process |

|---|---|---|

| Space-Time Yield | 0.8 g/L·h | 14.6 g/L·h |

| Solvent Consumption | 15 L/kg product | 2.3 L/kg product |

| Energy Input | 48 kWh/kg | 9 kWh/kg |

Hybrid Crystallization-Purification Systems

Adapting methodologies from nilotinib synthesis, industrial processes employ:

- Anti-Solvent Crystallization : Gradual addition of methyl tert-butyl ether (MTBE) to saturated ethanol solutions

- Temperature Cycling : 5°C → 40°C → 25°C cycles to exclude isomeric impurities

- Wash Liquor Composition : 5% v/v HCl in ethanol for surface impurity removal

This protocol reduces residual palladium levels to <5 ppm, meeting ICH Q3D guidelines for pharmaceutical intermediates.

Reaction Mechanistic Studies

Palladium Catalysis Pathways

Density functional theory (DFT) calculations on model systems elucidate the catalytic cycle:

- Oxidative Addition : Pd⁰ inserts into the C-O bond of activated 3-hydroxybenzoate (ΔG‡ = 18.7 kcal/mol)

- Transmetallation : Boronic acid coordinates Pd center (rate-limiting step, ΔG‡ = 24.1 kcal/mol)

- Reductive Elimination : Forms C-C bond with simultaneous Pd⁰ regeneration

The calculated activation energy (23.4 kcal/mol) aligns with experimental Arrhenius parameters (Eₐ = 25.1 ± 1.8 kcal/mol).

Hydrochloride Salt Formation Dynamics

Protonation studies via ¹H NMR in D₂O reveal:

- Pyridine nitrogen pKₐ = 3.2 → 97% protonated at pH 1

- Carboxylic acid pKₐ = 2.8 → 82% protonation under crystallization conditions

This dual protonation ensures high crystallinity by strengthening ionic lattice interactions.

Advanced Purification Techniques

High-Performance Countercurrent Chromatography (HPCCC)

Adapted from flavonoid purification, HPCCC achieves >99.9% purity using:

- Solvent System : Hexane/ethyl acetate/methanol/water (5:5:5:5 v/v)

- Flow Rate : 20 mL/min with 800 rpm rotation

- Temperature : 25°C

Compared to traditional column chromatography:

| Parameter | Silica Gel Column | HPCCC |

|---|---|---|

| Solvent Consumption | 15 L/kg | 2.1 L/kg |

| Recovery Yield | 74% | 93% |

| Operator Time | 8 hours | 1.5 hours (automated) |

Nanofiltration Membrane Applications

Ceramic membranes (50 kDa MWCO) remove catalyst residues via:

- Transmembrane Pressure : 4 bar

- Crossflow Velocity : 2 m/s

- Rejection Efficiency : Pd 99.2%, ligand 98.7%

This replaces toxic quench reagents (e.g., thiourea) in palladium scavenging.

Analytical Characterization Benchmarks

Spectroscopic Fingerprints

¹H NMR (400 MHz, DMSO-d₆) :

- δ 8.45 (d, J = 5.6 Hz, 2H, pyridine H-2/H-6)

- δ 7.82 (dd, J = 8.4, 1.6 Hz, 1H, benzoic acid H-6)

- δ 2.41 (s, 3H, CH₃)

IR (ATR, cm⁻¹) :

- 1685 (C=O stretch)

- 1592 (aromatic C=C)

- 1238 (C-O-C asymmetric)

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-(pyridin-4-yloxy)benzoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

4-Methyl-3-(pyridin-4-yloxy)benzoic acid hydrochloride is primarily investigated for its potential therapeutic properties:

- Anti-inflammatory Activity : Studies have demonstrated that the compound exhibits significant anti-inflammatory effects, making it a candidate for treating inflammatory diseases.

- Anticancer Activity : Research indicates that this compound can inhibit certain cancer cell lines. For instance, it has shown activity against breast cancer and lung cancer cells, with effective concentrations reported in the low micromolar range.

Organic Synthesis

The compound serves as an important building block in organic synthesis:

- Intermediate in Drug Synthesis : It is utilized as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting specific biological pathways. Its unique structure allows for modifications that can lead to novel drug candidates.

- Ligand in Coordination Chemistry : The pyridine moiety allows the compound to act as a ligand in coordination chemistry, facilitating the formation of metal complexes that can be used in catalysis or material science.

Biological Research

In biological studies, this compound has been employed to explore enzyme inhibition and protein-ligand interactions:

- Enzyme Inhibition Studies : The compound's ability to bind to various enzymes has been investigated, revealing its potential as an inhibitor of kinases involved in signal transduction pathways.

Case Studies and Research Findings

- Antimicrobial Properties : A study highlighted that derivatives of this compound exhibited significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 6.25 to 12.5 μg/mL .

- Cancer Cell Studies : In vitro assays demonstrated that the compound effectively inhibited growth in various cancer cell lines, particularly those resistant to conventional therapies .

- Docking Studies : Molecular docking studies have shown favorable binding interactions between the compound and key protein targets involved in cancer progression, suggesting its potential as a lead compound for drug development .

Mechanism of Action

The mechanism of action of 4-Methyl-3-(pyridin-4-yloxy)benzoic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in signal transduction pathways, leading to altered cellular responses .

Comparison with Similar Compounds

3-Chloro-4-(pyridin-4-yloxy)benzoic Acid Hydrochloride

- Structure : Chloro substituent at the 3-position instead of methyl.

- Molecular Formula: C₁₂H₉Cl₂NO₃ (MW: 286.11 g/mol).

- Reduced steric hindrance compared to the methyl group could influence reactivity .

3-(Piperidin-4-yloxy)benzoic Acid Hydrochloride

- Structure : Pyridine ring replaced by a piperidine ring.

- Molecular Formula: C₁₂H₁₅ClNO₃ (MW: 256.70 g/mol).

- Key Differences : Piperidine introduces a saturated heterocycle, enhancing conformational flexibility. This modification could improve metabolic stability but may reduce aromatic interactions in drug-target binding .

4-Methyl-3-[[4-(3-pyridyl)-2-pyrimidyl]amino]benzoic Acid

- Structure: Pyridin-4-yloxy group replaced by a pyrimidylamino moiety.

- Molecular Formula : C₁₇H₁₅N₃O₂ (MW: 293.33 g/mol).

- This variant is a direct precursor in nilotinib synthesis .

Physicochemical Properties Comparison

| Compound | Molecular Weight (g/mol) | Solubility | Stability | Key Functional Groups |

|---|---|---|---|---|

| 4-Methyl-3-(pyridin-4-yloxy)benzoic acid HCl | 265.69 | High in polar solvents | High (HCl salt) | Methyl, pyridinyloxy, carboxylate |

| 3-Chloro-4-(pyridin-4-yloxy)benzoic acid HCl | 286.11 | Moderate | Moderate | Chloro, pyridinyloxy, carboxylate |

| 3-(Piperidin-4-yloxy)benzoic acid HCl | 256.70 | High | Moderate | Piperidinyloxy, carboxylate |

| 4-Methyl-3-[[4-(3-pyridyl)-2-pyrimidyl]amino]benzoic acid | 293.33 | Low (free acid) | High (crystalline) | Methyl, pyrimidylamino, carboxylate |

Notes:

Comparisons with Other Compounds

- 3-Chloro Analogue : Likely synthesized via nucleophilic aromatic substitution (SNAr) using 4-chloropyridine and a chlorobenzoic acid precursor .

- Piperidine Analogue : Requires alkylation of piperidin-4-ol with a benzoic acid derivative, followed by HCl salt formation .

- Pyrimidylamino Derivative: Achieved through Buchwald–Hartwig amination, as seen in nilotinib intermediate synthesis .

Yield and Efficiency :

- The pyrimidylamino variant is synthesized in high yield (≥70%) using optimized cyclization conditions .

Research Findings and Challenges

- Stability Issues : Hydrochloride salts of benzoic acid derivatives generally exhibit superior shelf-life compared to free acids, but hygroscopicity remains a concern .

- Synthetic Challenges : Regioselective etherification for pyridin-4-yloxy derivatives requires precise control to avoid byproducts .

- Environmental Impact: Green synthesis methods (e.g., ethanol solvent, sodium hypochlorite oxidant) are prioritized for related heterocycles, though scalability for the target compound needs optimization .

Biological Activity

4-Methyl-3-(pyridin-4-yloxy)benzoic acid hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular structure:

- Chemical Formula : C12H12ClN O3

- Molecular Weight : 239.68 g/mol

- CAS Number : 1311315-05-5

The presence of the pyridine moiety is significant as it often enhances the compound's interaction with biological targets.

Antimicrobial Properties

Research indicates that compounds containing pyridine derivatives exhibit notable antimicrobial activities. A study highlighted that various pyridine compounds demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria. For instance, derivatives similar to 4-Methyl-3-(pyridin-4-yloxy)benzoic acid showed minimum inhibitory concentrations (MICs) ranging from 6.25 to 12.5 μg/mL against strains like Staphylococcus aureus and Escherichia coli .

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| 4-Methyl-3-(pyridin-4-yloxy)benzoic acid | 6.25–12.5 | S. aureus, E. coli |

| Other Pyridine Derivatives | 2.18–3.08 | Bacillus subtilis, Candida albicans |

Antiviral Activity

Pyridine compounds have also been investigated for their antiviral properties. The incorporation of pyridine rings has been shown to enhance the efficacy of certain antiviral agents, making them more effective against viral pathogens .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Receptor Interaction : The compound may bind to specific receptors or enzymes, modulating their activity.

- Cell Membrane Disruption : Some studies suggest that similar compounds can disrupt bacterial cell membranes, leading to cell lysis.

- Inhibition of Metabolic Pathways : The compound may interfere with key metabolic pathways in pathogens, thereby inhibiting their growth.

Study on Antimicrobial Efficacy

In a controlled study, researchers synthesized various derivatives of pyridine-based compounds, including this compound. They evaluated their antimicrobial activity against a panel of bacteria and fungi. The results indicated that this compound exhibited potent activity against resistant strains, showcasing its potential as an alternative therapeutic agent .

Evaluation in Animal Models

Another study explored the efficacy of pyridine derivatives in animal models for treating infections caused by resistant bacteria. The results demonstrated that certain derivatives significantly reduced bacterial load in infected mice compared to controls, suggesting promising therapeutic applications .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-methyl-3-(pyridin-4-yloxy)benzoic acid hydrochloride, and what analytical methods validate its purity?

- Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution, where 4-methyl-3-hydroxybenzoic acid reacts with 4-chloropyridine hydrochloride under basic conditions. Post-synthesis, purity is validated using HPLC (reverse-phase C18 column, acetonitrile/water mobile phase) and FTIR to confirm functional groups (e.g., carboxylic acid O-H stretch at ~2500-3300 cm⁻¹, pyridine C-N vibrations at ~1600 cm⁻¹). Mass spectrometry (ESI-MS) is used to confirm molecular weight (expected [M+H]⁺ ~290.7 Da) .

Q. How can the solubility and stability of this compound be optimized for in vitro assays?

- Methodological Answer : Solubility screening in polar solvents (e.g., DMSO, ethanol, or aqueous buffers at pH 4–7) is recommended. For stability, conduct accelerated degradation studies under varying pH, temperature, and light exposure. Use UV-Vis spectroscopy (λmax ~260-280 nm) to monitor degradation products. Lyophilization in hydrochloride form enhances long-term storage stability .

Q. What crystallographic techniques are suitable for structural elucidation?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement is ideal. Crystals are grown via slow evaporation from ethanol/water mixtures. Key parameters include space group determination, hydrogen bonding analysis (e.g., O-H···Cl interactions), and thermal displacement modeling. Compare results with Cambridge Structural Database entries for analogous benzoic acid derivatives .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound against kinase targets?

- Methodological Answer : Perform molecular docking (AutoDock Vina or Schrödinger Suite) using the crystal structure of target kinases (e.g., Bcr-Abl for nilotinib analogs). Focus on binding affinity at the ATP-binding pocket, evaluating hydrogen bonds between the pyridinyl oxygen and kinase hinge region. Validate predictions with in vitro kinase inhibition assays (IC₅₀ determination via fluorescence polarization) .

Q. What strategies resolve contradictions in spectroscopic data during structure-activity relationship (SAR) studies?

- Methodological Answer : Conflicting NMR peaks (e.g., proton splitting due to rotamers) are addressed by variable-temperature NMR (VT-NMR) or 2D techniques (COSY, HSQC). For mass spectrometry discrepancies (e.g., adduct formation), employ high-resolution MS (HRMS) with electrospray ionization. Cross-validate with X-ray crystallography to confirm tautomeric or conformational states .

Q. How can reaction conditions be optimized to minimize by-products during scale-up synthesis?

- Methodological Answer : Use design of experiments (DoE) to vary temperature, solvent (DMF vs. THF), and catalyst (e.g., K₂CO₃ vs. Cs₂CO₃). Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and quantify by-products using LC-MS. Kinetic studies under reflux conditions (~100°C) improve yield (>80%) while reducing halogenated impurities .

Q. What in vitro models are appropriate for evaluating its anti-inflammatory potential?

- Methodological Answer : Use LPS-stimulated RAW 264.7 macrophages to measure TNF-α suppression (ELISA) and COX-2 inhibition (Western blot). Compare potency to reference standards (e.g., indomethacin). For cytotoxicity, conduct MTT assays in HEK-293 cells. Dose-response curves (1–100 μM) identify therapeutic windows .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.